4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a dimethyl group, a carbonitrile group, and a complex substituent involving an azetidine ring (a four-membered ring containing one nitrogen and three carbon atoms) and a cyclopenta[c]pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings introduces the possibility of tautomeric forms and the presence of stereocenters could lead to multiple stereoisomers .Scientific Research Applications
Carcinogenic Potency Categorization Approach (CPCA)
This compound could potentially be used in the Carcinogenic Potency Categorization Approach (CPCA) for N-nitrosamines . The CPCA is a scientifically valid method for setting limits on carcinogenic substances when there is insufficient carcinogenicity test data .
Drug Development
The structure of this compound suggests that it could be used in the development of new drugs. It’s worth noting that compounds with similar structures have been used in the development of various drugs .
Chemical Synthesis
This compound could be used as a reagent or intermediate in chemical synthesis. For example, it could be involved in reactions with other substances to form new compounds .
Research and Laboratory Use
Given its unique structure, this compound could be used in various research and laboratory applications. For example, it could be used in studies exploring its properties, reactivity, and potential uses .
Commercial Availability
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about the intended use or biological activity of this compound, it’s not possible to provide details on its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-12-6-13(2)20-18(17(12)7-19)22-10-16(11-22)21-8-14-4-3-5-15(14)9-21/h6,14-16H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANVBFWTZCOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CC(C2)N3CC4CCCC4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile |
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